

Unveiling the Spectroscopic Profile of IR-780 Iodide: An In-depth Technical Guide

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Compound of Interest

Compound Name: IR-780 iodide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of **IR-780 iodide**, a near-infrared (NIR) heptamethine cyanine dye. With its strong absorption and emission in the NIR window, **IR-780 iodide** has emerged as a valuable tool in various biomedical research fields, including cancer imaging, photodynamic therapy (PDT), and photothermal therapy (PTT). This document details its absorption and emission spectra, molar extinction coefficient, and quantum yield, alongside meticulous experimental protocols for their determination. Furthermore, it elucidates the key signaling pathways influenced by **IR-780 iodide** and provides detailed experimental workflows for its application in in vitro settings.

Core Spectroscopic and Photophysical Properties

The utility of **IR-780 iodide** in biomedical applications is fundamentally linked to its distinct photophysical characteristics. A summary of its key quantitative data is presented below for easy reference and comparison.

Parameter	Value	Solvent/Conditions
Maximum Absorption (λ_{max})	780 - 783 nm	Varies with solvent
Maximum Emission (λ_{em})	799 - 823 nm	Varies with solvent
Molar Extinction Coefficient (ϵ)	265,000 - 330,000 M ⁻¹ cm ⁻¹	In organic solvents
Fluorescence Quantum Yield (Φ_f)	~0.081 - 0.127	Varies with solvent and environment
Singlet Oxygen Quantum Yield (Φ_Δ)	~0.127	-

Experimental Protocols

Accurate characterization of the spectroscopic properties of **IR-780 iodide** is crucial for its effective application. The following section provides detailed methodologies for key experiments.

Preparation of IR-780 Iodide Solutions

Objective: To prepare stock and working solutions of **IR-780 iodide** for spectroscopic analysis and in vitro experiments.

Materials:

- **IR-780 iodide** powder
- Dimethyl sulfoxide (DMSO), spectroscopic grade
- Ethanol, spectroscopic grade
- Phosphate-buffered saline (PBS) or cell culture medium
- Vortex mixer
- Microcentrifuge tubes
- Pipettes and sterile, filtered pipette tips

Protocol:

- Stock Solution Preparation (e.g., 1 mM in DMSO):
 1. Weigh out the appropriate amount of **IR-780 iodide** powder in a microcentrifuge tube. The molecular weight of **IR-780 iodide** is approximately 667.11 g/mol .
 2. Add the calculated volume of DMSO to achieve a 1 mM concentration.
 3. Vortex the solution thoroughly until the dye is completely dissolved. Due to its lipophilic nature, sonication may be recommended for complete dissolution.[\[1\]](#)
 4. Store the stock solution at -20°C, protected from light.
- Working Solution Preparation:
 1. Thaw the stock solution at room temperature.
 2. Dilute the stock solution to the desired final concentration (e.g., 10-20 µM for cell staining) using the appropriate solvent (e.g., PBS or serum-free cell culture medium).[\[1\]](#)
 3. Vortex the working solution gently to ensure homogeneity.
 4. Prepare fresh working solutions before each experiment to ensure optimal performance.

Measurement of Absorption and Emission Spectra

Objective: To determine the maximum absorption and emission wavelengths of **IR-780 iodide**.

Materials:

- UV-Vis spectrophotometer
- Fluorometer
- Quartz cuvettes (1 cm path length)
- **IR-780 iodide** working solution in the solvent of interest

Protocol:

- Absorption Spectrum:

1. Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.
2. Set the wavelength range to scan, typically from 600 nm to 900 nm for **IR-780 iodide**.
3. Blank the instrument using the same solvent as used for the **IR-780 iodide** solution.
4. Fill a quartz cuvette with the **IR-780 iodide** working solution.
5. Place the cuvette in the spectrophotometer and record the absorption spectrum.
6. Identify the wavelength of maximum absorbance (λ_{max}).

- Emission Spectrum:

1. Turn on the fluorometer and allow the lamp to warm up.
2. Set the excitation wavelength to the determined λ_{max} (around 780 nm).
3. Set the emission wavelength scan range, typically from 790 nm to 900 nm.
4. Blank the instrument using the solvent.
5. Fill a quartz cuvette with the same **IR-780 iodide** working solution.
6. Place the cuvette in the fluorometer and record the emission spectrum.
7. Identify the wavelength of maximum emission (λ_{em}).

Determination of Molar Extinction Coefficient

Objective: To calculate the molar extinction coefficient (ϵ) of **IR-780 iodide** using the Beer-Lambert law.

Materials:

- UV-Vis spectrophotometer
- A series of **IR-780 iodide** solutions of known concentrations in a specific solvent
- Quartz cuvettes (1 cm path length)

Protocol:

- Prepare a series of dilutions of **IR-780 iodide** in the chosen solvent with known concentrations.
- Measure the absorbance of each solution at the λ_{max} using the UV-Vis spectrophotometer.
- Plot a graph of absorbance versus concentration.
- Perform a linear regression analysis on the data points. The slope of the resulting line will be the molar extinction coefficient (ϵ) in $\text{M}^{-1}\text{cm}^{-1}$, assuming a path length of 1 cm.

Measurement of Fluorescence Quantum Yield

Objective: To determine the fluorescence quantum yield (Φ_f) of **IR-780 iodide** relative to a standard.

Materials:

- Fluorometer
- UV-Vis spectrophotometer
- **IR-780 iodide** solution
- A standard fluorescent dye with a known quantum yield in the same spectral region (e.g., another cyanine dye)
- Quartz cuvettes (1 cm path length)

Protocol:

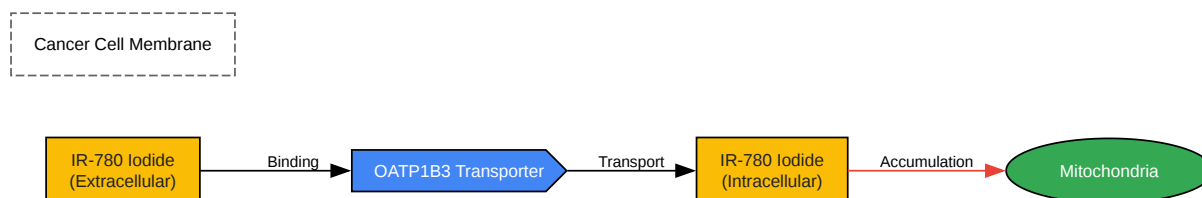
- Prepare a series of dilute solutions of both the **IR-780 iodide** and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
- Measure the absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.
- Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental settings.
- Integrate the area under the emission spectra for both the **IR-780 iodide** and the standard dye solutions.
- Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
- The quantum yield of the **IR-780 iodide** (Φ_{f_sample}) can be calculated using the following equation: $\Phi_{f_sample} = \Phi_{f_std} * (m_{sample} / m_{std}) * (\eta_{sample}^2 / \eta_{std}^2)$ where Φ_{f_std} is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Signaling Pathways and Experimental Workflows

IR-780 iodide's biological effects are mediated through specific cellular interactions and photophysical processes. The following diagrams illustrate these key pathways and provide standardized workflows for their investigation.

Cellular Uptake of IR-780 Iodide via OATP1B3

IR-780 iodide preferentially accumulates in cancer cells, a phenomenon attributed to the overexpression of Organic Anion Transporting Polypeptides (OATPs), particularly the OATP1B3 subtype, on the cancer cell membrane.^{[2][3]}



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Cellular uptake of **IR-780 iodide** mediated by the OATP1B3 transporter.

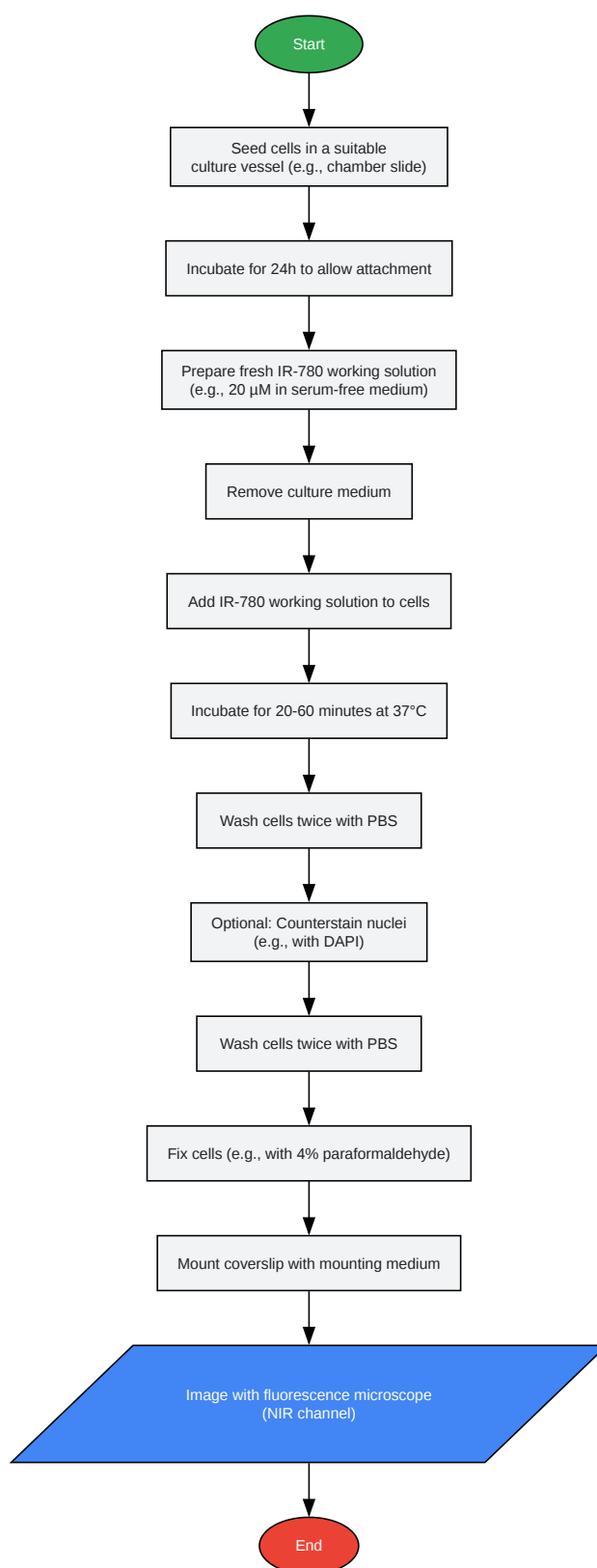
Photodynamic Therapy (PDT) and Reactive Oxygen Species (ROS) Generation

Upon irradiation with near-infrared light, **IR-780 iodide** acts as a photosensitizer, transferring energy to molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen ($^1\text{O}_2$). This forms the basis of its application in photodynamic therapy.^{[4][5][6][7]}

Mechanism of ROS generation by **IR-780 iodide** in photodynamic therapy.

Experimental Workflow: In Vitro Cell Staining and Fluorescence Microscopy

This workflow outlines the key steps for staining cells with **IR-780 iodide** and visualizing its intracellular localization using fluorescence microscopy.

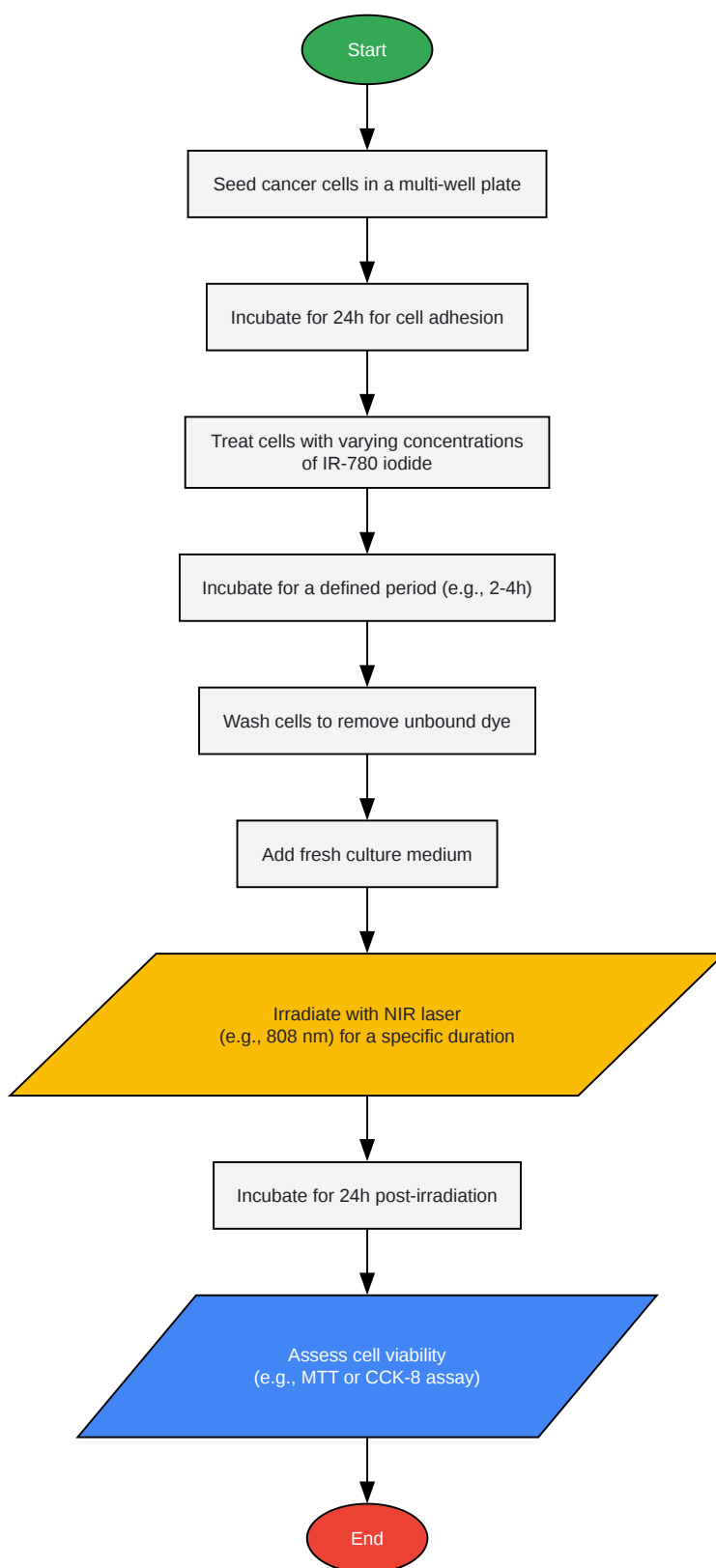


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Workflow for in vitro cell staining with **IR-780 iodide** and fluorescence imaging.

Experimental Workflow: In Vitro Photodynamic Therapy

This workflow details the procedure for assessing the photodynamic efficacy of **IR-780 iodide** on cancer cells in vitro.



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